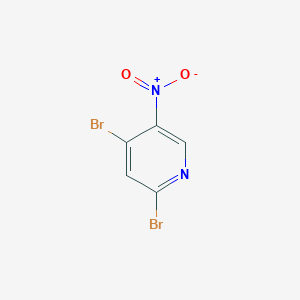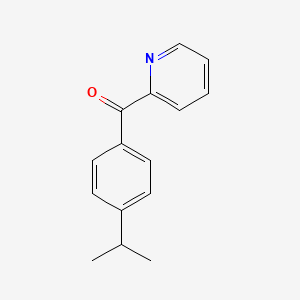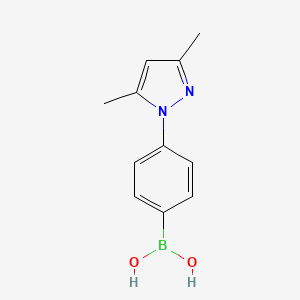
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid , also known as 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid , is a chemical compound with the molecular formula C12H12N2O2 . It belongs to the class of boronic acids and contains a pyrazole ring substituted with methyl groups. The compound has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves the reaction of a boronic acid derivative with a pyrazole compound. Specific synthetic routes and conditions may vary, but the general approach includes boronate coupling reactions. Researchers have explored different methods to prepare this compound, including Suzuki-Miyaura cross-coupling reactions and other boron-mediated transformations .
Molecular Structure Analysis
The molecular structure of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid consists of a phenyl ring substituted with a pyrazole moiety. The boronic acid group is attached to the phenyl ring. The compound’s 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid can participate in various chemical reactions. It may undergo Suzuki-Miyaura cross-coupling reactions with aryl halides or other boronic acids to form new carbon-carbon bonds. Additionally, it can react with electrophiles or nucleophiles, leading to functionalized derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Ligand Generation
One application of derivatives closely related to "(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid" is in the synthesis of complex molecules and ligands. For instance, functionalization of pyrazoles has led to the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Such methodologies showcase the versatility of pyrazole derivatives in synthesizing new compounds with potential applications in catalysis and material science (Olguín & Brooker, 2011).
Organic Phosphorescent Materials
Aryl boronic acids, including derivatives similar to the one , have been utilized in the screening for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. By cyclic esterification with dihydric alcohols, non-RTP and ML active compounds can be transformed into long-lived RTP emitters and bright ML dyes. This illustrates the role of such compounds in developing new materials with unique optical properties (Zhang et al., 2018).
Structural and Spectral Investigations
In another study, pyrazole-4-carboxylic acid derivatives were subject to comprehensive experimental and theoretical investigations, shedding light on their structural and spectral characteristics. These investigations contribute to a deeper understanding of the chemical and physical properties of pyrazole derivatives, with implications for their application in various scientific domains (Viveka et al., 2016).
Molecular Conformation and Hydrogen Bonding
The study of molecular conformation and hydrogen bonding in pyrazole derivatives, including those structurally related to "(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid," enhances our understanding of molecular interactions and stability. Such insights are crucial for the design of compounds with tailored properties for specific applications, including pharmaceuticals and materials science (Meskini et al., 2010).
Propiedades
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUOPNGDUVRDFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C(=CC(=N2)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586298 |
Source


|
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid | |
CAS RN |
1025495-85-5 |
Source


|
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

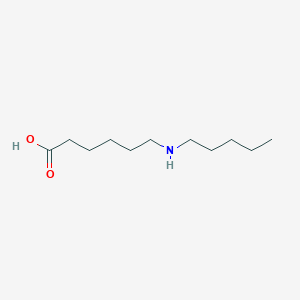
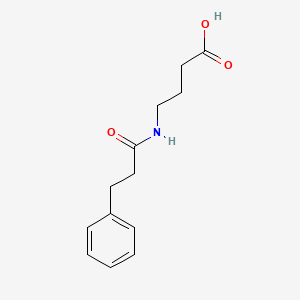
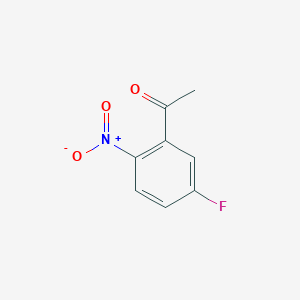
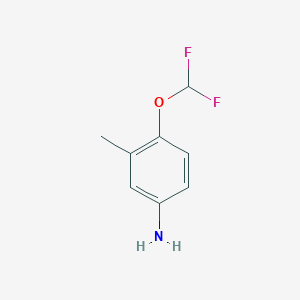
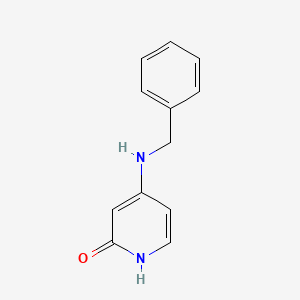
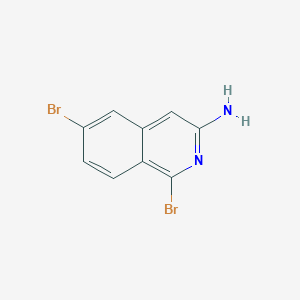


![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)
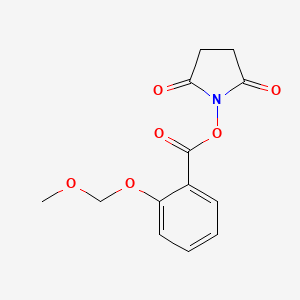
![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)
